
2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C8H5F4NO3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents to introduce the nitro and fluoro substituents. One common method involves the nitration of 2,2,2-trifluoroacetophenone followed by fluorination under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl and nitrophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoroacetophenone derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(3-fluoro-4-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and nitrophenyl groups can enhance binding affinity and selectivity towards specific targets, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol: Similar structure but with different positional isomerism.
2,2,2-Trifluoro-1-(4-fluoro-3-nitrophenyl)ethan-1-ol: Positional isomer with similar functional groups.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol is unique due to its specific arrangement of trifluoromethyl and nitrophenyl groups, which can result in distinct chemical reactivity and biological activity compared to its isomers .
Propiedades
Fórmula molecular |
C8H5F4NO3 |
|---|---|
Peso molecular |
239.12 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H5F4NO3/c9-5-3-4(7(14)8(10,11)12)1-2-6(5)13(15)16/h1-3,7,14H |
Clave InChI |
NGTNOBHYSZBVAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(F)(F)F)O)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


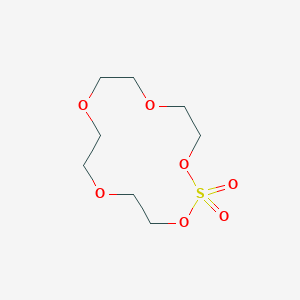
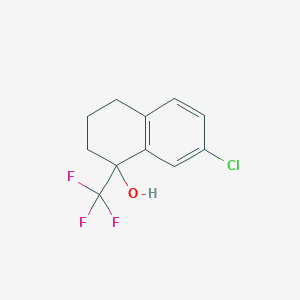
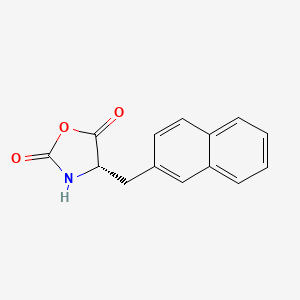
![Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B11717325.png)

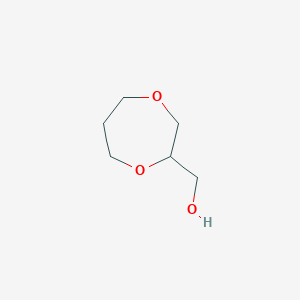

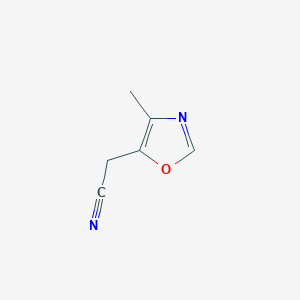
![5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B11717352.png)
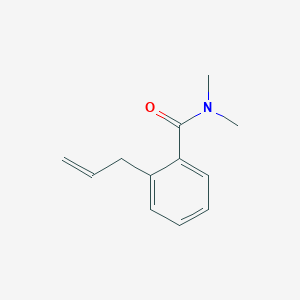
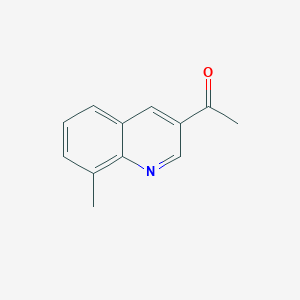
![(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B11717380.png)
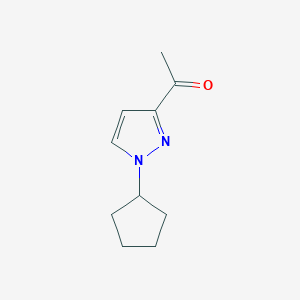
![(1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide](/img/structure/B11717394.png)
